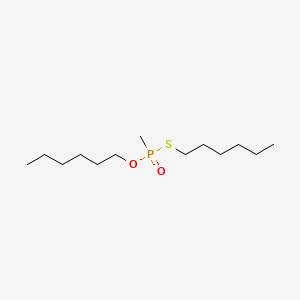
9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide
Overview
Description
9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide is a chemical compound with the CAS Number: 51762-52-8 . It has a molecular weight of 288.28 and its IUPAC name is 10-oxo-10H-dibenzo[b,e]thiopyran-3-carboxylic acid 5,5-dioxide .
Molecular Structure Analysis
The SMILES string for this compound isOC(=O)c1ccc2C(=O)c3ccccc3S(=O)(=O)c2c1 . This provides a text representation of the compound’s structure. Physical And Chemical Properties Analysis
The compound has a melting point of 280-283°C . Its predicted density is 1.586±0.06 g/cm3 . The predicted boiling point is 600.2±54.0 °C .Scientific Research Applications
C14H8O5SC_{14}H_{8}O_{5}SC14H8O5S
and molecular weight of 288.28, has several intriguing applications across different fields of scientific research .Material Science: Photocatalytic Applications
In material science, this compound is utilized for its photocatalytic properties. Researchers have designed macromolecular photosensitizers incorporating thioxanthene derivatives to overcome the limitations of small molecule photosensitizers . These novel photosensitizers exhibit excellent photocatalytic activity and can be easily separated and recycled, showing great potential for sustainable applications.
Safety and Hazards
properties
IUPAC Name |
9,10,10-trioxothioxanthene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S/c15-13-9-3-1-2-4-11(9)20(18,19)12-7-8(14(16)17)5-6-10(12)13/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMTUGYSHWKLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199688 | |
| Record name | 3-Carboxy-thioxanthone-10,10-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51762-52-8 | |
| Record name | 9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51762-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxy-thioxanthone-10,10-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxy-thioxanthone-10,10-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CARBOXYTHIOXANTHONE 10,10-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D922HIK89Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide used in the development of photorefractive materials?
A1: In the study by Kim et al. [], 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide is not used directly in the photorefractive composite. Instead, it serves as a precursor for the synthesis of two crucial components:
- Electron-transporting polymer (P-THEA): 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide reacts with 2-hydroxyethyl acrylate to form an acrylate monomer. This monomer is then polymerized to create P-THEA, which acts as the electron-transporting component in the photorefractive composite [].
- Plasticizer (TH-nBu): Butyl 9-oxo-9H-thioxanthene-3-carboxylate 10,10-dioxide (TH-nBu), synthesized from 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide, is incorporated as a plasticizer to improve the processability and flexibility of the composite [].
Q2: What are the advantages of using derivatives of 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide in these photorefractive composites?
A2: While the study doesn't explicitly state the advantages, we can infer some potential benefits:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester](/img/structure/B1195914.png)




